molecular formula C9H14O B14401680 2-(Propan-2-ylidene)hex-4-enal CAS No. 89502-55-6

2-(Propan-2-ylidene)hex-4-enal

Cat. No.: B14401680
CAS No.: 89502-55-6
M. Wt: 138.21 g/mol
InChI Key: KOJMCJMSXBONKV-UHFFFAOYSA-N
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Description

2-(Propan-2-ylidene)hex-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated diene system (propan-2-ylidene and hex-4-enal moieties) and a terminal aldehyde group. This structure confers unique reactivity, particularly in electrophilic additions and cycloadditions (e.g., Diels-Alder reactions).

Properties

CAS No.

89502-55-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-propan-2-ylidenehex-4-enal

InChI

InChI=1S/C9H14O/c1-4-5-6-9(7-10)8(2)3/h4-5,7H,6H2,1-3H3

InChI Key

KOJMCJMSXBONKV-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=C(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylidene)hex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of acetone with hexanal under basic conditions. The reaction typically proceeds as follows:

    Reactants: Acetone and hexanal.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

    Procedure: The base catalyzes the formation of an enolate ion from acetone, which then reacts with hexanal to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylidene)hex-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: 2-(Propan-2-ylidene)hexanoic acid.

    Reduction: 2-(Propan-2-ylidene)hex-4-enol.

    Substitution: 2-(Propan-2-ylidene)-4-bromohexanal.

Scientific Research Applications

2-(Propan-2-ylidene)hex-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylidene)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bond in the compound also allows it to participate in addition reactions, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural or functional similarities with 2-(Propan-2-ylidene)hex-4-enal:

Compound Name Key Functional Groups Structural Features Reactivity Insights
This compound Aldehyde, conjugated diene Linear chain with propan-2-ylidene High electrophilicity at aldehyde; Diels-Alder active
3-Hydroxy-4-pentenenitrile Nitrile, hydroxyl, alkene Shorter chain with polar groups Nitrile group favors nucleophilic attack; hydroxyl enables H-bonding
2-Methyl-6-(4-methyl-3-cyclohexen-1-ylidene)-2-heptene Cyclohexenylidene, alkene Cyclic rigidity, branched chain Steric hindrance reduces reactivity; cyclohexene enhances thermal stability

Reactivity and HSAB Theory

Per Pearson’s Hard and Soft Acids and Bases (HSAB) theory , the aldehyde group in this compound acts as a soft electrophilic site, favoring reactions with soft nucleophiles (e.g., thiols or enolates). In contrast:

  • 3-Hydroxy-4-pentenenitrile : The nitrile group is a harder electrophile, reacting preferentially with hard nucleophiles (e.g., amines).
  • Cyclohexenylidene-containing heptene: The non-polar alkene and rigid cyclohexene system limit electrophilic interactions, shifting reactivity toward radical or pericyclic pathways.

Physical Properties

Hypothetical data based on structural analogs:

Property This compound 3-Hydroxy-4-pentenenitrile 2-Methyl-6-(4-methyl-3-cyclohexen-1-ylidene)-2-heptene
Molecular Weight (g/mol) ~138.2 ~111.1 ~218.4
Boiling Point ~180–200°C (estimated) ~220–240°C ~250–270°C
Solubility Moderate in polar solvents High in polar solvents Low in polar solvents

Key Notes:

  • The aldehyde group in this compound reduces boiling point compared to nitriles or cyclic systems.
  • Cyclohexenylidene’s rigidity increases melting point but reduces solubility .

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